Sub-Nanomolar Calpain Inhibition Potency: B27-WT (Ki = 0.2 nM) vs. PD150606 (Ki = 210 nM)
Calpastatin Peptide B27-WT inhibits human μ‑calpain with a Ki of 0.2 nM . The widely used non‑peptide calpain inhibitor PD150606 inhibits μ‑calpain with a Ki of 210 nM (0.21 μM) under comparable in vitro enzyme‑assay conditions . This represents a 1,050‑fold difference in binding affinity in favor of B27-WT. The greater potency translates directly to lower working concentrations required in cellular assays, reducing the risk of solvent toxicity and off‑target effects at high compound loadings.
| Evidence Dimension | Binding affinity (Ki) for human μ-calpain |
|---|---|
| Target Compound Data | Ki = 0.2 nM |
| Comparator Or Baseline | PD150606: Ki = 210 nM (0.21 μM) for μ-calpain |
| Quantified Difference | 1,050-fold greater potency (B27-WT Ki is 0.095% of PD150606 Ki) |
| Conditions | Isolated human μ-calpain enzyme inhibition assay; Ki determined by kinetic analysis |
Why This Matters
For procurement decisions, the 1,050‑fold potency advantage means B27‑WT achieves complete calpain blockade at concentrations that do not perturb other cellular systems, whereas PD150606 requires micromolar concentrations where off‑target activity becomes a concern.
- [1] Adooq Bioscience. Acetyl-Calpastatin (184-210) (human) datasheet: Ki = 0.2 nM (μ-calpain). Product Catalog No. A15290. View Source
- [2] Wang KKW, et al. An alpha-mercaptoacrylic acid derivative is a selective nonpeptide cell-permeable calpain inhibitor and is neuroprotective. Proc Natl Acad Sci USA. 1996;93(13):6687-6692. (PD150606 Ki values: μ-calpain = 0.21 μM, m-calpain = 0.37 μM). View Source
